molecular formula C10H15ClN2S B1456765 2-(Piperidin-3-ylthio)pyridine hydrochloride CAS No. 1420839-37-7

2-(Piperidin-3-ylthio)pyridine hydrochloride

Cat. No.: B1456765
CAS No.: 1420839-37-7
M. Wt: 230.76 g/mol
InChI Key: CMSPSFKGMVPLNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-3-ylthio)pyridine hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2S and its molecular weight is 230.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-piperidin-3-ylsulfanylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S.ClH/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9;/h1-2,5,7,9,11H,3-4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSPSFKGMVPLNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)SC2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198287-05-6
Record name Pyridine, 2-(3-piperidinylthio)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198287-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

2-(Piperidin-3-ylthio)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a piperidine ring attached to a pyridine moiety through a thioether linkage. Its chemical formula is C10H12ClN2SC_{10}H_{12}ClN_2S with a molecular weight of 232.73 g/mol. The presence of the piperidine ring is crucial for its biological activity, as it facilitates interactions with various biological targets.

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes within the body. Research indicates that compounds with similar structures can act as antagonists for various receptors, including:

  • TRPV1 Receptors : Compounds structurally related to 2-(Piperidin-3-ylthio)pyridine have shown efficacy as TRPV1 antagonists, which are involved in pain signaling pathways. For instance, a study demonstrated that a related compound exhibited high selectivity and potency against TRPV1, leading to significant analgesic effects in neuropathic pain models .
  • Histamine Receptors : The piperidine moiety is known to enhance binding affinity at histamine receptors, contributing to the compound's potential use in treating conditions like allergies and pain .

Antinociceptive Effects

Several studies have highlighted the antinociceptive properties of piperidine derivatives. For example, compounds similar to 2-(Piperidin-3-ylthio)pyridine have been evaluated for their ability to alleviate pain in animal models. These compounds demonstrated significant reductions in pain responses when administered, indicating their potential as analgesics.

Antimicrobial Activity

Research has indicated that derivatives of piperidine exhibit antimicrobial properties against various bacterial strains. A study on related compounds revealed that they possess considerable antibacterial activity, suggesting that this compound may also exhibit similar effects against pathogenic bacteria .

Case Studies and Research Findings

  • Analgesic Efficacy : In a comparative study, a series of piperidine-based compounds were analyzed for their analgesic effects. One compound demonstrated an IC50 value of 6.3 nM against TRPV1, showcasing the potential of piperidine derivatives in pain management .
  • Antimicrobial Testing : A recent investigation into the antibacterial properties of thiourea derivatives showed that modifications to the piperidine structure significantly enhanced activity against Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Activity Observed Effect Reference
AntinociceptiveSignificant pain reduction
AntimicrobialInhibition of bacterial growth
TRPV1 AntagonismIC50 = 6.3 nM
Histamine Receptor BindingHigh affinity observed

Scientific Research Applications

Medicinal Chemistry Applications

2-(Piperidin-3-ylthio)pyridine hydrochloride serves as a lead compound in drug discovery and development. Its applications in medicinal chemistry include:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. The thioether group may enhance the interaction with bacterial cell membranes, leading to increased efficacy against certain pathogens.
  • Enzyme Inhibition : Research suggests that this compound could inhibit specific enzymes involved in disease pathways, such as kinases or phosphatases, which are crucial for various cellular processes.
  • Neuropharmacology : The piperidine moiety is often associated with activity at neurotransmitter receptors. Investigations into its effects on serotonin receptors, particularly as potential 5-HT1F agonists, have shown promise for treating migraine disorders .

Biological Research Applications

The compound's interactions with biological macromolecules make it a valuable tool in biological research:

  • Protein Binding Studies : Understanding how this compound binds to proteins can elucidate its mechanism of action and potential side effects. Initial studies indicate significant binding affinities with various proteins involved in metabolic pathways.
  • Cellular Assays : Due to its solubility in aqueous solutions (as a hydrochloride salt), it is suitable for use in cellular assays to evaluate cytotoxicity and pharmacological effects.

Synthetic Methodologies

The synthesis of this compound involves several methodologies that are critical for its application in research:

  • Cross-Coupling Reactions : Recent advancements have demonstrated the use of cross-coupling techniques to synthesize enantioenriched derivatives of piperidines, which can be further modified to enhance biological activity .
  • Functionalization Strategies : Various synthetic routes allow for the modification of the piperidine or pyridine rings, facilitating the development of analogs with improved pharmacological profiles.

Case Studies

  • Antimicrobial Efficacy :
    • A study investigated the antibacterial properties of 5-Nitro derivatives containing the thioether linkage. Results indicated significant activity against Gram-positive bacteria, suggesting that modifications at the nitro position could enhance efficacy further.
  • Neuropharmacological Effects :
    • Research into serotonin receptor interactions has revealed that compounds similar to this compound may serve as effective migraine treatments by acting as agonists at specific serotonin receptors, potentially reducing headache frequency and severity .

Q & A

Q. What synthetic methodologies are recommended for 2-(Piperidin-3-ylthio)pyridine hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine are synthesized using dichloromethane (DCM) as a solvent and sodium hydroxide as a base, followed by sequential washing and purification steps to achieve >99% purity . Optimization includes controlling reaction temperature (e.g., 0–25°C), inert atmospheres (nitrogen), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : To verify proton environments and carbon frameworks. For example, (3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride was confirmed via 1H NMR, detecting impurities like acetone (0.2%) .
  • HPLC : Purity assessment (e.g., 98.7% purity achieved for a similar compound using HPLC at 206 nm) .
  • LC/MS : To confirm molecular weight (e.g., [M+H]+ = 312.4 amu observed in a piperidine derivative) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, EN 166-certified goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., NIOSH P95 masks) is advised if aerosolization occurs .
  • Ventilation : Use fume hoods to minimize inhalation risks .
  • Spill Management : Collect spills with inert absorbents, avoid water jets, and dispose as hazardous waste .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) during characterization?

Methodological Answer:

  • Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., piperidine hydrochloride derivatives) .
  • Solvent/Isotope Effects : Account for deuterated solvent shifts (e.g., DMSO-d6 vs. CDCl3) and tautomerism, which may alter peak positions .
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, as demonstrated in impurity profiling for risperidone intermediates .

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

  • Storage Conditions : Store at 2–8°C in airtight, light-protected containers under nitrogen to prevent oxidation/hydrolysis .
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 1–3 months) to identify degradation pathways. Monitor via HPLC to track impurity formation .

Q. How can impurity profiles be established, and what chromatographic systems are recommended?

Methodological Answer:

  • HPLC Methods : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) for baseline separation. For example, impurities in risperidone intermediates were resolved using similar systems .
  • Reference Standards : Employ certified impurities (e.g., EP-grade standards) to calibrate retention times and quantify unknowns .

Q. How do salt forms (e.g., hydrochloride) influence solubility and bioavailability in pharmacological studies?

Methodological Answer:

  • Solubility Screening : Compare hydrochloride salts with free bases in buffers (pH 1–7.4). Hydrochloride salts typically enhance aqueous solubility, critical for in vitro assays .
  • Bioavailability Modeling : Use computational tools (e.g., GastroPlus) to predict absorption differences between salt forms, validated via in vivo PK studies .

Q. What metabolic pathways should be considered when designing in vitro activity assays?

Methodological Answer:

  • Phase I Metabolism : Screen for cytochrome P450 (CYP3A4/CYP2D6) interactions, as piperidine derivatives often undergo oxidation .
  • Metabolite Identification : Use LC-HRMS to detect metabolites (e.g., hydroxylated or N-dealkylated products) observed in exact mass studies of related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-3-ylthio)pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Piperidin-3-ylthio)pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.